1,4-Bis(phenylsulfonyl)-1,4-diazepane
Description
1,4-Bis(phenylsulfonyl)-1,4-diazepane, also known as 1,4-bis(phenylsulfanyl)benzene , is a chemical compound with the molecular formula C₁₈H₁₄S₂ . It belongs to the class of organic compounds known as diazepanes . Diazepanes are heterocyclic compounds containing a diazepane ring, which consists of seven carbon atoms and two nitrogen atoms. In the case of 1,4-bis(phenylsulfonyl)-1,4-diazepane, the diazepane ring is substituted with phenylsulfonyl groups.
Synthesis Analysis
The synthesis of 1,4-bis(phenylsulfonyl)-1,4-diazepane involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures for this compound, it can be prepared through suitable synthetic routes, such as condensation reactions or cyclization of precursor molecules. Researchers have explored various methods to synthesize diazepane derivatives, and further studies may reveal more efficient approaches for preparing 1,4-bis(phenylsulfonyl)-1,4-diazepane.
Molecular Structure Analysis
The molecular structure of 1,4-bis(phenylsulfonyl)-1,4-diazepane consists of a seven-membered diazepane ring with two phenylsulfonyl (-SO₂Ph) substituents attached to adjacent carbon atoms. The arrangement of atoms and bonds within the ring determines its stability, reactivity, and physical properties.
Chemical Reactions Analysis
1,4-Bis(phenylsulfonyl)-1,4-diazepane can participate in various chemical reactions due to its functional groups. Some potential reactions include:
S–O Cleavage : Under certain conditions (e.g., photolysis), the compound can undergo S–O bond cleavage, leading to the formation of phenylsulfonyl radicals and phenylsulfonyloxyphenoxy radicals. These intermediates may subsequently participate in Fries rearrangement reactions or other transformations.
Acid Generation : During photochemical processes, a significant amount of acidic species is observed. Benzenesulfonic acid is one of the products formed. The involvement of triplet states and O₂ in acid generation has been detected.
Disproportionation of Sulfonyl Radicals : Another pathway for acid generation may involve the disproportionation of sulfonyl radicals, resulting in the formation of thiobenzenesulfonate.
Physical And Chemical Properties Analysis
1,4-Bis(phenylsulfonyl)-1,4-diazepane exhibits properties such as melting point, solubility, and stability. Experimental data on these properties would provide valuable insights for its practical use.
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 1,4-bis(phenylsulfonyl)-1,4-diazepane in accordance with established safety protocols. Specific hazards, toxicity, and environmental impact need further assessment.
Future Directions
Future research directions for 1,4-bis(phenylsulfonyl)-1,4-diazepane include:
- Synthetic Optimization : Develop more efficient synthetic routes.
- Biological Studies : Investigate potential biological activities (e.g., antimicrobial, anticancer).
- Applications : Explore applications in materials science, catalysis, or drug development.
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGCYYIJRZRGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280737 | |
Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylsulfonyl)-1,4-diazepane | |
CAS RN |
5451-44-5 | |
Record name | NSC47972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC18427 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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